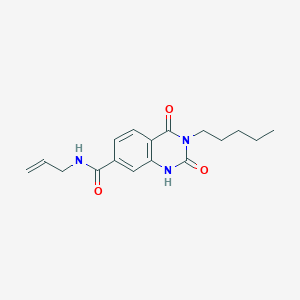![molecular formula C24H34N4O3 B6513982 7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE CAS No. 892266-09-0](/img/structure/B6513982.png)
7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a quinazolinone core with a cyclohexylpiperazine moiety, making it a unique and potentially valuable molecule for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to obtain high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be utilized to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the quinazolinone core or the piperazine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the quinazolinone ring or the piperazine moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various alkyl or aryl groups on the quinazolinone or piperazine moieties .
Aplicaciones Científicas De Investigación
7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit kinases or other signaling proteins, disrupting cellular pathways that promote cancer cell growth or inflammation .
Comparación Con Compuestos Similares
Similar Compounds
7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl derivatives: These compounds share a similar piperazine moiety and exhibit antimicrobial activities.
Pyrazole derivatives: These compounds also contain nitrogen heterocycles and have diverse biological activities.
Uniqueness
7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE is unique due to its specific combination of a quinazolinone core and a cyclohexylpiperazine moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
7-(4-cyclohexylpiperazine-1-carbonyl)-3-pentyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O3/c1-2-3-7-12-28-23(30)20-11-10-18(17-21(20)25-24(28)31)22(29)27-15-13-26(14-16-27)19-8-5-4-6-9-19/h10-11,17,19H,2-9,12-16H2,1H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYWKDXJKDGFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4CCCCC4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-fluoro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6513903.png)





![2,4-dioxo-3-pentyl-N-[3-(propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513948.png)
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513952.png)
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513961.png)

![N-{2-[(2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazolin-7-yl)formamido]ethyl}acetamide](/img/structure/B6513980.png)
![7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6513987.png)
![7-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6513998.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513999.png)
